![molecular formula C13H14N4O B12226208 2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12226208.png)
2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine
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Overview
Description
2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and an azetidine ring linked to a pyridine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Ether Linkage Formation: The pyridine moiety can be attached to the azetidine ring through an ether linkage, typically using a nucleophilic substitution reaction with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The pyridine and pyrimidine rings can engage in π-π stacking interactions, while the azetidine ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[3-(pyridin-3-yloxy)azetidin-1-yl]pyrimidine
- 2-Methyl-4-[3-(pyridin-2-yloxy)azetidin-1-yl]pyrimidine
- 4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine
Uniqueness
2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine is unique due to the specific positioning of the methyl group and the pyridine moiety. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-methyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
InChI |
InChI=1S/C13H14N4O/c1-10-15-7-4-13(16-10)17-8-12(9-17)18-11-2-5-14-6-3-11/h2-7,12H,8-9H2,1H3 |
InChI Key |
XXIWBFGVKDZVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)OC3=CC=NC=C3 |
Origin of Product |
United States |
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